molecular formula C20H30O4 B577138 (8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl) (E)-2-methylbut-2-enoate CAS No. 11053-21-7

(8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl) (E)-2-methylbut-2-enoate

Cat. No. B577138
CAS RN: 11053-21-7
M. Wt: 334.456
InChI Key: IVSKJBHOJBAMEK-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl) (E)-2-methylbut-2-enoate is a natural product found in Ferula hermonis with data available.

Scientific Research Applications

Chemical Reactions and Compounds Synthesis

  • The compound has been explored in the context of tricyclic product synthesis, particularly in reactions involving penicillin-derived thiazoloazetidinones and ethyl diazoacetate. This has led to the creation of unique tricyclic adducts, contributing to the field of organic synthesis and chemical reaction mechanisms (Mara, Singh, Thomas, & Williams, 1982).

  • Research related to the preparation of certain methyl 2-enoates, derived from penicillins, has also involved this compound. Such studies are significant in understanding complex organic synthesis processes (Stoodley & Watson, 1975).

  • The compound has been used in the study of biohydrogenation processes using Saccharomyces cerevisiae (baker's yeast), offering insights into the stereochemical aspects of biohydrogenation and the preparation of bifunctional chiral synthons (Ferraboschi, Grisenti, Casati, Fiecchi, & Santaniello, 1987).

  • Its involvement in thermal acid-catalyzed rearrangements, such as the transformation of trans-methyl chrysanthemate to lavandulyl derivatives, highlights its role in understanding reaction mechanisms under specific conditions (Goldschmidt, Crammer, & Ikan, 1984).

Pharmaceutical Research and Development

  • Studies involving the synthesis of heterocyclic systems containing this compound have implications in pharmaceutical chemistry, where such compounds might be precursors or models for active pharmaceutical ingredients (Malzogu, Sušnik, Vorkapić-Furač, Rapić, & Kovač, 2000).

  • The compound's role in the total synthesis of specific acid dilactones, which are intermediates in various pharmaceutical syntheses, demonstrates its importance in the development of new drugs and therapeutic agents (Gordon-Gray & Whiteley, 1977).

Other Applications

  • The compound has been studied in the context of chiral building blocks for prostanoids, which are crucial in various biological processes and medical applications (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).

  • Its utilization in the synthesis of novel compounds with potential muscarinic (M3) antagonist activities indicates its significance in the development of new treatments for conditions involving the muscarinic acetylcholine receptor (Evans, Lee, & Thomas, 2008).

properties

CAS RN

11053-21-7

Product Name

(8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl) (E)-2-methylbut-2-enoate

Molecular Formula

C20H30O4

Molecular Weight

334.456

IUPAC Name

(8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl) (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H30O4/c1-7-14(5)18(22)24-17-10-13(4)8-9-20(23)15(12(2)3)11-16(21)19(17,20)6/h7,10,12,15,17,23H,8-9,11H2,1-6H3/b14-7+

InChI Key

IVSKJBHOJBAMEK-VGOFMYFVSA-N

SMILES

CC=C(C)C(=O)OC1C=C(CCC2(C1(C(=O)CC2C(C)C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl) (E)-2-methylbut-2-enoate
Reactant of Route 2
(8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl) (E)-2-methylbut-2-enoate
Reactant of Route 3
(8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl) (E)-2-methylbut-2-enoate
Reactant of Route 4
(8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl) (E)-2-methylbut-2-enoate
Reactant of Route 5
(8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl) (E)-2-methylbut-2-enoate
Reactant of Route 6
(8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl) (E)-2-methylbut-2-enoate

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